6-amino-9-methyl-1H-purin-2-one, also known as 9-methyladenine, is a purine derivative that plays a significant role in biochemical processes, particularly in nucleic acid metabolism. This compound is structurally related to adenine, one of the four nucleobases in DNA and RNA, and is characterized by the presence of an amino group at the 6-position and a methyl group at the 9-position of the purine ring. Its molecular formula is C_6H_8N_4O, and it has a molecular weight of 168.16 g/mol.
6-amino-9-methyl-1H-purin-2-one can be synthesized through various chemical methods, primarily involving the methylation of adenine. It can also be obtained from commercial suppliers specializing in chemical compounds for research purposes.
This compound falls under the category of purines, which are nitrogenous bases that are essential components of nucleotides. Purines are classified into two types: adenine and guanine. 6-amino-9-methyl-1H-purin-2-one is specifically classified as a modified purine due to its structural variations from standard adenine.
The synthesis of 6-amino-9-methyl-1H-purin-2-one typically involves:
The reaction conditions for synthesizing 6-amino-9-methyl-1H-purin-2-one generally require careful control of temperature and reaction time to optimize product yield. The use of continuous flow reactors in industrial settings has been noted to enhance both yield and purity by maintaining optimal reaction conditions throughout the process.
The molecular structure of 6-amino-9-methyl-1H-purin-2-one features a purine ring system with specific substituents:
This structural configuration alters its chemical properties compared to other purines, enhancing its stability and biological activity.
The compound has a melting point around 270 °C and exhibits solubility in polar solvents such as water and methanol, which is typical for purine derivatives.
6-amino-9-methyl-1H-purin-2-one can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the nature and yield of products formed during these reactions. For instance, oxidation reactions typically yield higher yields when conducted under controlled temperature conditions to prevent side reactions.
The mechanism of action for 6-amino-9-methyl-1H-purin-2-one primarily involves its interaction with nucleic acids and enzymes:
These properties make it suitable for various applications in biochemical research.
6-amino-9-methyl-1H-purin-2-one has several scientific uses:
Purines constitute fundamental biochemical scaffolds that underpin cellular metabolism, genetic encoding, and signaling pathways. The unsubstituted purine nucleus comprises fused pyrimidine and imidazole rings, with adenine and guanine representing the canonical DNA/RNA nucleobases. 6-Amino-9-methyl-1H-purin-2-one exhibits specific biochemical interactions attributable to its N-methylation and conserved aminopurine recognition elements:
Methyltransferase Interactions: The compound serves as a structural mimic for natural methyl acceptor substrates, potentially interacting with enzymes like cap-specific mRNA (nucleoside-2'-O-)-methyltransferase (encoded by OPG102 in vaccinia virus) [9]. The N9 methylation alters hydrogen bonding capacity while preserving key recognition features of the 6-aminopurine pharmacophore, enabling selective enzyme modulation.
Nucleic Acid Analog Incorporation: Though not a natural nucleobase, structural analogs of 6-amino-9-methyl-1H-purin-2-one may incorporate into oligonucleotides, disrupting helical stability or polymerase activity. The N9 methyl group introduces steric constraints that can alter base pairing relative to adenine or guanine derivatives, potentially leading to non-canonical hydrogen bonding patterns or duplex destabilization.
Kinase and Phosphatase Modulation: Purines function as core structures in cellular signaling molecules (e.g., ATP, cAMP). The 6-amino group provides a hydrogen bond donor/acceptor site capable of mimicking the N1 position of adenine in ATP-competitive kinase inhibitors. Computational analyses indicate a favorable cLogP of -2.9 for 6-amino-9-methyl-1H-purin-2-one, suggesting moderate membrane permeability that could facilitate intracellular target engagement [9].
Table 1: Comparative Physicochemical Properties of Purine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|---|---|
6-Amino-9-methyl-1H-purin-2-one | C₆H₈N₅ | 150.16 | -2.9 | 2 | 3 |
Guanine | C₅H₅N₅O | 151.13 | -1.5 | 3 | 4 |
Adenine | C₅H₅N₅ | 135.13 | -0.7 | 2 | 3 |
6-Methyl-1H-purin-2-amine | C₆H₇N₅ | 133.15 | -0.5 | 2 | 3 |
Data derived from PubChem entries [3] [6] [9]
The pharmacological and biochemical profile of 6-amino-9-methyl-1H-purin-2-one derives from synergistic electronic and steric modifications introduced at positions C6 and N9:
Electronic Effects of 6-Amino Group: The exocyclic amino group at C6 serves as a hydrogen bond donor, significantly enhancing interactions with biomolecular targets. This group mimics the 6-amino function in adenine, facilitating binding within adenine-specific enzymatic pockets. Quantum chemical calculations indicate the amino group elevates electron density across the pyrimidine ring, increasing nucleophilicity at N7 and influencing tautomeric equilibria toward the lactam (2-one) form observed in crystalline states [6] [9].
Steric and Electronic Consequences of N9 Methylation: Methylation at the N9 position fundamentally alters molecular properties:
Hydrogen Bonding Alterations: Eliminates the N9-H donor site, reorienting molecular recognition toward the Hoogsteen edge rather than Watson-Crick base pairing faces.
Bioisosteric Applications: The 6-amino-9-methyl-1H-purin-2-one scaffold serves as a bioisostere for adenine derivatives in drug design. Notable examples include the development of acyclovir (9-[(2-hydroxyethoxy)methyl]guanine), where the 9-alkyl chain mimics ribose, demonstrating how N9 modifications confer antiviral activity [7] [10]. Similarly, in ponatinib precursors, the N9 position anchors hydrophobic substituents critical for binding the ABL1 kinase domain [8].
Table 2: Impact of N9 Substitution on Purine Bioactivity
N9 Substituent | Compound Example | Key Biological Activity | Structural Consequence |
---|---|---|---|
Methyl | 6-Amino-9-methyl-1H-purin-2-one | Methyltransferase interaction | Cationic center, enhanced solubility |
(2-Hydroxyethoxy)methyl | Acyclovir (C₈H₁₁N₅O₃) | Antiviral (HSV/VZV inhibition) | Ether oxygen as H-bond acceptor |
3-Methylhexan-3-yl | CID 174181630 (C₁₂H₁₉N₅O) | Experimental kinase inhibition | Hydrophobic bulk for allosteric binding |
Cyclic phosphonate analogs | AP23464 (ponatinib precursor) | ABL1/SRC kinase inhibition | Rigid anchor for ATP-competitive binding |
Data synthesized from PubChem records and medicinal chemistry literature [2] [7] [8]
The exploration of 6-amino-9-methyl-1H-purin-2-one derivatives spans decades, intersecting key developments in oncology, virology, and crop science:
Oncological Kinase Inhibitor Development: The compound’s structural framework underpins third-generation tyrosine kinase inhibitors (TKIs). Research into SRC/ABL1 dual inhibitors identified that N9 modifications bypass steric constraints imposed by the T315I "gatekeeper" mutation in BCR-ABL1. Ponatinib’s discovery (approved 2012) traces to systematic optimization of N9-arylalkylpurines, where precursors like AP23464 featured cyclopentyl and dimethylphosphorylphenylamino groups at C2 and C6, connected via N9-ethyl linkers [8]. This historical trajectory illustrates how 6-aminopurine cores serve as versatile platforms for appending substituents that penetrate deeply into kinase hydrophobic pockets resistant to first-generation inhibitors.
Antiviral Agent Evolution: The significance of N9 substitution emerged prominently during antiviral development in the 1970s–1980s. Acyclovir’s (9-[(2-hydroxyethoxy)methyl]guanine) mechanism depends on viral kinase-mediated monophosphorylation, where the N9 side chain mimics a sugar moiety while avoiding host cell activation. The synthesis of 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one (acyclovir) demonstrated that N9 alkylation with oxygen-containing chains enhances antiviral specificity [7] [10]. This breakthrough established purine N9 as a critical vector for modulating substrate specificity toward viral enzymes.
Agrochemical Applications: In agricultural chemistry, purine derivatives function as cytokinin mimics regulating plant growth. While 6-benzylaminopurine is most recognized, methylated purines like 6-amino-9-methyl-1H-purin-2-one exhibit moderate cytokinin activity by interacting with plant cytokinin receptors. Their capacity to influence cell division and shoot differentiation has been explored in plant tissue culture systems. Furthermore, halogenated analogs have been investigated as herbicides, leveraging the purine scaffold’s ability to disrupt nucleotide biosynthesis or signal transduction in plants [4] [6].
Chemical Synthesis Advancements: Methodologies for constructing 6-amino-9-methyl-1H-purin-2-one evolved alongside heterocyclic chemistry. Early routes employed Traube purine synthesis (cyclization of 4,5-diaminopyrimidines with formic acid), while contemporary approaches utilize transition metal-catalyzed coupling to introduce N9 substituents after purine ring formation. These synthetic innovations enabled the production of diverse analogs cataloged in chemical databases (e.g., PubChem CID 5420835 for 6-methyl-1H-purin-2-amine) [3], facilitating structure-activity relationship studies across therapeutic domains.
Table 3: Historical Applications of 6-Amino Purine Derivatives
Era | Application Domain | Key Compound | Impact |
---|---|---|---|
1970s-1980s | Antiviral Therapy | Acyclovir (C₈H₁₁N₅O₃) | First-line treatment for herpesviruses |
2000-2010 | Oncology | Ponatinib precursors (e.g., AP23464) | Overcame T315I mutation in CML therapy |
1980s-present | Plant Physiology | 6-Benzylaminopurine | Commercial cytokinin for tissue culture |
2010s-present | Kinase Inhibitor Scaffolds | 6-Amino-9-(3-methylhexan-3-yl) analog | Experimental kinase inhibition |
Data compiled from medicinal chemistry and agrochemical literature [2] [4] [7]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3